4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid
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Overview
Description
4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H6BrF3O3. This compound is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a benzoic acid moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid typically involves the bromination of 3-(2,2,2-trifluoroethoxy)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzoic acid derivatives.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the trifluoroethoxy group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Reagents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed:
- Substituted benzoic acids
- Alcohols
- Carboxylic acids
- Ketones
Scientific Research Applications
4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential intermediate in the development of pharmaceutical compounds with therapeutic properties.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and trifluoroethoxy group contribute to the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
Comparison with Similar Compounds
- 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid
- 4-Bromo-2,2,2-trifluoroacetophenone
- 2-Bromo-3,3,3-trifluoropropene
- (1-Bromo-2,2,2-trifluoroethyl)benzene
Comparison: 4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the specific positioning of the bromine atom and the trifluoroethoxy group on the benzoic acid ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Similar compounds may have variations in their reactivity and applications based on the differences in their functional groups and molecular structures.
Biological Activity
4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a trifluoroethoxy group, which contributes to its unique properties. The molecular formula is C10H8BrF3O3, with a molecular weight of 303.07 g/mol. The trifluoroethoxy group enhances lipophilicity, potentially influencing its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes involved in metabolic pathways. For instance, the presence of the trifluoromethyl group has been linked to increased potency in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Receptor Modulation : The compound may interact with specific receptors in the body, modulating signaling pathways that affect cellular responses. This is particularly relevant in the context of anti-inflammatory and anticancer activities.
- Antioxidant Activity : Some studies suggest that compounds with halogenated aromatic rings exhibit antioxidant properties, which could contribute to their therapeutic effects .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.
- Neuroprotective Effects : Some halogenated compounds have been implicated in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
Anticancer | Induces apoptosis in cancer cell lines | |
Neuroprotective | Protects neuronal cells from oxidative stress |
Case Study: Anticancer Activity
A study investigating the anticancer properties of similar benzoic acid derivatives found that compounds with trifluoromethyl substitutions exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to cell cycle arrest and induction of apoptosis via mitochondrial pathways .
Case Study: Enzyme Inhibition
Research highlighted that derivatives of benzoic acid with halogen substitutions effectively inhibited COX-2 enzyme activity, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects. This suggests that this compound could similarly impact inflammatory pathways .
Properties
IUPAC Name |
4-bromo-3-(2,2,2-trifluoroethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-6-2-1-5(8(14)15)3-7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYYCPPLIIKPBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OCC(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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